molecular formula C22H16ClN3O3S B15086224 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide

Cat. No.: B15086224
M. Wt: 437.9 g/mol
InChI Key: SNZNRZAPQQRSLJ-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a quinoline moiety, and a carboxamide group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the thiazole ring through the reaction of 4-chlorophenyl isothiocyanate with a suitable amine, followed by cyclization. The quinoline moiety can be synthesized via a Pfitzinger reaction, where isatin reacts with an appropriate ketone under acidic conditions. The final step involves coupling the thiazole and quinoline intermediates through amide bond formation using coupling reagents like EDCI or DCC .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. Purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product’s quality .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, KMnO4

    Reduction: SnCl2, H2/Pd

    Substitution: Amines, thiols

Major Products Formed

Scientific Research Applications

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interfere with cancer cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is unique due to its combination of a thiazole ring and quinoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C22H16ClN3O3S

Molecular Weight

437.9 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide

InChI

InChI=1S/C22H16ClN3O3S/c23-14-8-6-12(7-9-14)16-11-30-22(24-16)25-20(28)17-19(27)15-5-1-3-13-4-2-10-26(18(13)15)21(17)29/h1,3,5-9,11,27H,2,4,10H2,(H,24,25,28)

InChI Key

SNZNRZAPQQRSLJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)Cl)O

Origin of Product

United States

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